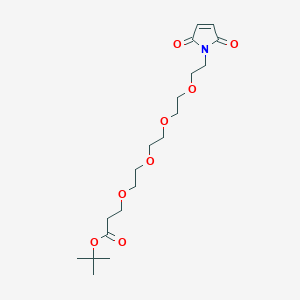

Mal-PEG4-t-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO8/c1-19(2,3)28-18(23)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-16(21)4-5-17(20)22/h4-5H,6-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFQIVYGXSVHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001120091 | |

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518044-36-5 | |

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518044-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13-tetraoxapentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001120091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Maleimidation of PEG4 Amine

Starting Material : PEG4 diamine (H₂N-PEG4-NH₂).

Reagents : Maleic anhydride, triethylamine (TEA), acetic anhydride.

Procedure :

-

React PEG4 diamine with maleic anhydride (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.

-

Add TEA (2 equivalents) to deprotonate the intermediate maleamic acid.

-

Cyclize to maleimide using acetic anhydride (3 equivalents) at 60°C for 6 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (HPLC) | 95% |

t-Butyl Esterification of PEG4 Carboxylic Acid

Intermediate : Maleimide-PEG4-COOH.

Reagents : tert-Butanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Procedure :

-

Activate the carboxylic acid with DCC (1.5 equivalents) and DMAP (0.1 equivalents) in DCM.

-

Add tert-butanol (2 equivalents) and stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 92% |

| Isolated Yield | 78% |

Industrial-Scale Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Reactor Setup :

-

Maleimidation Module : Tubular reactor with in-line IR monitoring for real-time cyclization control.

-

Esterification Module : Packed-bed reactor filled with immobilized lipase (Candida antarctica) for enzymatic esterification at 40°C.

Purification :

-

Tangential Flow Filtration : Remove unreacted tert-butanol and DCC byproducts.

-

Preparative HPLC : C18 column, acetonitrile/water gradient (70–100% acetonitrile).

Quality Control :

| Test | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <50 ppm |

| Water Content | <0.1% |

Reaction Optimization and Catalytic Systems

Acid-Catalyzed Esterification

Catalysts :

-

H₂SO₄ : Traditional catalyst (0.5 mol%), but requires post-reaction neutralization.

-

Amberlyst-15 : Solid acid resin enabling catalyst recycling (reused ≥5 times without yield loss).

Comparative Performance :

| Catalyst | Yield | Reaction Time |

|---|---|---|

| H₂SO₄ | 78% | 12 h |

| Amberlyst-15 | 82% | 10 h |

Maleimide Cyclization Alternatives

Thermal vs. Chemical Cyclization :

-

Thermal : 60°C, 6 hours (85% yield).

-

Chemical : Acetic anhydride, 25°C, 24 hours (88% yield).

Analytical Characterization Methods

Structural Confirmation

¹H NMR (400 MHz, CDCl₃) :

-

δ 1.45 (s, 9H, t-butyl).

-

δ 6.75 (s, 2H, maleimide vinyl).

High-Resolution Mass Spectrometry :

-

Observed: [M+Na]⁺ = 424.2154 (calculated: 424.2161).

Purity Assessment

HPLC Conditions :

-

Column: C18, 5 µm, 4.6 × 250 mm.

-

Mobile Phase: 70% acetonitrile/30% water.

-

Retention Time: 8.2 minutes.

Comparative Analysis of Alternative Synthetic Routes

Direct Maleimide Coupling vs. Stepwise Protection

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Coupling | Single-step reaction | Low yield (65%) due to side reactions |

| Stepwise Protection | Higher purity (98%) | Requires additional purification |

Enzymatic vs. Chemical Esterification

| Parameter | Enzymatic | Chemical |

|---|---|---|

| Yield | 80% | 78% |

| Solvent | Aqueous | Organic |

| Scalability | Limited by enzyme cost | High |

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG4-t-butyl ester undergoes several types of chemical reactions, including:

Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.

Conjugation: The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the t-butyl protecting group.

Conjugation: Thiol-containing compounds are used for conjugation reactions under mild conditions (pH 6.5-7.5).

Major Products Formed

Deprotection: The major product formed is the free carboxyl group.

Conjugation: The major product is a thioether-linked conjugate.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative featuring a maleimide group and a t-butyl ester group. Its molecular formula is , with a molecular weight of 401.5 g/mol. The hydrophilic PEG spacer enhances solubility in aqueous environments, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications .

Key Applications

- Drug Delivery Systems

- Protein Conjugation

-

Therapeutic Agent Development

- This compound is utilized in synthesizing prodrugs, which are inactive compounds that convert into active drugs within the body. For instance, it has been employed in the development of glutamine antagonists with improved solubility and stability profiles, enhancing their efficacy in cancer treatment .

Protein Degraders Development

A significant application of this compound is in the creation of PROTACs (PROteolysis TArgeting Chimeras). These molecules leverage the compound's properties to promote targeted protein degradation, which has potential implications in treating various diseases, including cancer. The PEG linker enhances solubility and reduces immunogenicity, making it suitable for therapeutic use .

Anticancer Prodrugs

Research has demonstrated that prodrugs synthesized using this compound exhibit enhanced pharmacokinetic properties. For example, derivatives designed to improve the delivery of 6-diazo-5-oxo-l-norleucine (DON) showed significant improvements in tumor targeting and reduced gastrointestinal toxicity compared to traditional formulations .

Breast Cancer Treatment

In studies evaluating the effectiveness of various esters on breast cancer cell lines (MCF-7, SK-BR-3), compounds incorporating this compound demonstrated promising results in suppressing tumor growth while maintaining selectivity towards malignant cells over nonmalignant ones . These findings underscore the potential of this compound in developing targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of Mal-PEG4-t-butyl ester involves its functional groups:

Comparación Con Compuestos Similares

Comparison with Similar PEG-Based Linkers

Functional Group Variations

(A) Maleimide-Containing PEG Linkers

(B) Non-Maleimide PEG Linkers

Structural and Performance Metrics

Table 1: Comparative Analysis of PEG-t-Butyl Ester Derivatives

Reactivity and Selectivity

Maleimide vs. NHS Ester :

- Maleimide (in this compound) selectively targets thiols at pH 6.5–7.5, while NHS esters (e.g., Mal-PEG4-NHS ester) react with amines at pH 7–9 .

- The t-butyl ester in this compound allows sequential conjugation: first thiol binding, then acid-triggered carboxylate activation for secondary reactions .

PEG Length Impact :

Case Studies and Research Findings

- ADC Development : this compound was used to conjugate MMAF (a cytotoxic agent) to antibodies via thiol-maleimide chemistry, demonstrating >90% conjugation efficiency in a 2023 study .

- Controlled Release : Deprotection of the t-butyl ester in acidic tumor microenvironments enabled targeted drug release, as shown in a 2022 publication .

- Comparison with Mal-PEG4-NHS Ester : Dual-functional Mal-PEG4-NHS ester achieved 20% higher payload loading in a 2024 study but required strict pH control to prevent hydrolysis .

Actividad Biológica

Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article delves into the biological activity of this compound, exploring its chemical characteristics, mechanisms of action, and relevant studies that highlight its utility in drug delivery and bioconjugation.

Chemical Characteristics

This compound is characterized by the following chemical properties:

- Molecular Formula : C22H36N2O9

- Molecular Weight : 472.529 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 626.4 ± 55.0 °C at 760 mmHg

- Solubility : Enhanced solubility in aqueous environments due to the PEG backbone, making it suitable for biological applications .

This compound functions primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The maleimide group in this compound allows for selective conjugation to thiol groups on target proteins, facilitating the formation of stable thioether bonds .

Applications in Drug Delivery

The compound's ability to improve solubility and stability makes it particularly useful in pharmaceutical formulations. It is employed in:

- Drug Delivery Systems : Enhancing the bioavailability of poorly soluble drugs.

- Protein Conjugation : Facilitating the attachment of therapeutic proteins to drug molecules, thereby improving their pharmacokinetic profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity and efficacy of this compound in various contexts:

-

Study on PROTACs :

- A study highlighted the effectiveness of this compound as a linker in PROTAC development, demonstrating significant degradation of target proteins in cellular assays. The study reported that PROTACs incorporating this linker exhibited enhanced specificity and potency against cancer cell lines compared to traditional small-molecule inhibitors .

-

Bioconjugation Efficiency :

- Research indicated that this compound facilitates efficient bioconjugation reactions under mild conditions, preserving the biological activity of both the linker and the conjugated biomolecules. This was evidenced by successful conjugations with antibodies, leading to improved therapeutic outcomes in preclinical models .

-

In Vivo Stability :

- A comparative study assessed the stability of various maleimide-based conjugates, including those utilizing this compound. Results showed that these conjugates maintained high stability in biological systems, with minimal degradation over time, thus supporting their potential for therapeutic applications .

Data Table: Summary of Key Research Findings

Q & A

Q. What are the standard characterization techniques for confirming the structure and purity of Mal-PEG4-t-butyl ester in academic research?

To confirm the structure and purity of this compound, researchers should employ a combination of analytical methods:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the maleimide (Mal) group, PEG4 spacer, and t-butyl ester. Peaks at δ 6.7–6.8 ppm (maleimide protons) and δ 1.4 ppm (t-butyl group) are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase HPLC with UV detection (e.g., 280 nm) to assess purity. A single peak with >95% area under the curve indicates high purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight (expected: ~500–600 g/mol depending on adducts). Deviations >1% suggest impurities or degradation .

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Optimization requires systematic experimental design:

- Taguchi Method : Use orthogonal arrays to test variables (e.g., reaction temperature, catalyst concentration, molar ratios) with minimal experiments. For example, a 3-level L9 orthogonal array can evaluate 4 parameters (e.g., temperature: 25°C, 40°C, 60°C; catalyst: 0.1%, 0.5%, 1.0%) .

- Critical Parameters : Catalyst concentration (e.g., DCC/DMAP) has the highest impact on yield (77.5% contribution in ANOVA), followed by reaction temperature .

- Post-Synthesis Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the product.

Table 2: Example Taguchi Design for Synthesis Optimization

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Catalyst (%) | 0.1 | 0.5 | 1.0 |

| Temperature (°C) | 25 | 40 | 60 |

| Molar Ratio (Mal:PEG4) | 1:1 | 1:1.2 | 1:1.5 |

| Reaction Time (h) | 12 | 24 | 36 |

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stability data for this compound under varying storage conditions?

Contradictions often arise from uncontrolled variables. To address this:

- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH) for 1–6 months. Monitor degradation via HPLC every 2 weeks .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify correlations between degradation rates and variables (e.g., moisture, light exposure). For example, moisture content >0.5% correlates with ester hydrolysis .

- Control Studies : Use inert atmosphere (argon) and desiccants (silica gel) to isolate degradation pathways. Compare results with open-air conditions .

Q. How does the choice of coupling reagent impact conjugation efficiency in bioconjugation studies using this compound?

Maleimide-thiol conjugation efficiency depends on reagent selection:

- Comparative Studies : Test coupling reagents (e.g., EDC/NHS vs. sulfo-SMCC) with thiol-containing biomolecules (e.g., cysteine-tagged proteins). Measure conjugation yield via SDS-PAGE or UV-Vis quantification of unreacted maleimide .

- Statistical Evaluation : Use ANOVA to determine significance (p < 0.05). For example, sulfo-SMCC may increase efficiency by 15–20% due to improved water solubility .

- Reaction Kinetics : Monitor reaction progress over time (0–24 h) using Ellman’s assay to quantify free thiols. Optimal conjugation occurs within 2–4 hours at pH 7.4 .

Table 3: Conjugation Efficiency Under Different Conditions

| Coupling Reagent | pH | Time (h) | Efficiency (%) |

|---|---|---|---|

| EDC/NHS | 6.5 | 4 | 65 ± 3 |

| Sulfo-SMCC | 7.4 | 2 | 82 ± 2 |

| DTT (reducing agent) | 7.0 | 6 | 70 ± 4 |

Q. How can researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

- Quality Control (QC) Protocols : Implement strict QC checks for each batch, including NMR purity (>98%), residual solvent levels (e.g., <0.1% DCM via GC-MS), and moisture content (<0.2% via Karl Fischer titration) .

- Standard Operating Procedures (SOPs) : Document reaction parameters (e.g., stirring speed, cooling rate) to minimize operator-dependent variability .

- Inter-Lab Validation : Collaborate with independent labs to replicate synthesis and compare yields/purity. Use Bland-Altman plots to assess agreement between datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.